1-(Benzyloxy)-2,4-dimethoxybenzene
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Overview
Description
1-(Benzyloxy)-2,4-dimethoxybenzene is an organic compound characterized by a benzene ring substituted with a benzyloxy group and two methoxy groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-2,4-dimethoxybenzene can be synthesized through several methods. One common approach involves the reaction of 2,4-dimethoxyphenol with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-2,4-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like NBS and sodium hydroxide (NaOH) are frequently employed.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
1-(Benzyloxy)-2,4-dimethoxybenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-2,4-dimethoxybenzene involves its interaction with various molecular targets. The benzyloxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can affect enzyme activity and signal transduction pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
1-(Benzyloxy)-2-methoxybenzene: Similar structure but with one less methoxy group.
1-(Benzyloxy)-4-methoxybenzene: Similar structure but with different substitution pattern.
2,4-Dimethoxybenzyl alcohol: Lacks the benzyloxy group but has similar methoxy substitutions.
Uniqueness: 1-(Benzyloxy)-2,4-dimethoxybenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both benzyloxy and methoxy groups allows for diverse chemical transformations and interactions with biological targets.
Properties
CAS No. |
76335-79-0 |
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Molecular Formula |
C15H16O3 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
2,4-dimethoxy-1-phenylmethoxybenzene |
InChI |
InChI=1S/C15H16O3/c1-16-13-8-9-14(15(10-13)17-2)18-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 |
InChI Key |
HRVWMGUWQPXGDR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC |
Origin of Product |
United States |
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